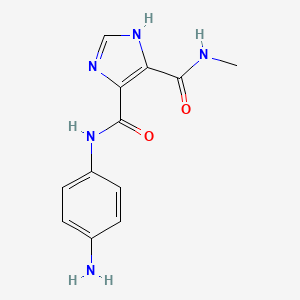

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

描述

Historical Context and Discovery

The development of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide represents a modern advancement in the rich history of imidazole chemistry that began in the mid-19th century. Imidazole itself was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde with ammonia, initially termed glyoxaline. This foundational work established the basis for subsequent developments in imidazole chemistry, leading to the recognition that various imidazole derivatives had been discovered as early as the 1840s. The evolution of imidazole chemistry has been particularly significant in the context of drug discovery and materials science, with imidazole-containing compounds demonstrating diverse biological activities and serving as crucial building blocks in synthetic chemistry.

The specific compound this compound emerged from contemporary research efforts focused on developing dissymmetrically disubstituted imidazole-4,5-dicarboxamides. These compounds have been investigated as part of systematic studies aimed at creating molecular libraries with potential biological activities, particularly as kinase inhibitors through competitive binding to adenosine triphosphate sites. The compound represents a sophisticated example of modern heterocyclic synthesis, incorporating both aromatic amine functionality and methylamide substituents on the imidazole dicarboxamide scaffold. Research investigations have demonstrated that imidazole-4,5-dicarboxylic acid serves as a readily derivatizable scaffold with amines to yield imidazole-4,5-dicarboxamides, providing compounds with intramolecularly hydrogen bonded conformations that mimic substituted purines.

The synthesis and characterization of this compound have been facilitated by advances in parallel synthesis methodologies and analytical techniques, enabling researchers to prepare and evaluate multiple derivatives efficiently. Studies have shown that these dicarboxamide derivatives can adopt conformations that potentially interact with biological targets through specific hydrogen bonding patterns and electronic interactions. The compound's development reflects the broader trend in medicinal chemistry toward designing molecules with precise structural features that can modulate specific biological pathways.

Nomenclature and Classification in Imidazole Chemistry

This compound belongs to the extensively studied class of imidazole derivatives, specifically categorized as an imidazole-4,5-dicarboxamide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being this compound. Alternative nomenclature systems have designated this compound as 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide, reflecting the derivatization pattern from the parent imidazole-4,5-dicarboxylic acid.

The classification system for this compound places it within the broader category of heterocyclic aromatic compounds, specifically as a nitrogen-containing five-membered ring system with additional functional group substitutions. Imidazole derivatives are recognized for their diverse biological properties, including anti-inflammatory and anticancer activities, and they serve as important ligands in coordination chemistry and catalysis. The compound's structural features include an imidazole ring system, which is a planar five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This ring system exhibits aromatic character due to the presence of six π-electrons distributed across the ring structure.

The dicarboxamide functionality represents a significant structural modification of the parent imidazole ring, introducing hydrogen bonding capabilities and potential for intermolecular interactions. The asymmetric substitution pattern, with different amide groups at positions 4 and 5, creates a dissymmetrically disubstituted structure that can exhibit distinct chemical and biological properties compared to symmetrically substituted analogs. The presence of the 4-aminophenyl substituent introduces additional aromatic character and potential for π-π stacking interactions, while the methylamide group provides both steric effects and hydrogen bonding capacity.

The compound classification extends to its potential applications in medicinal chemistry, where imidazole derivatives have demonstrated significant therapeutic potential. Research has indicated that compounds in this class may exhibit inhibitory effects on specific biological targets, particularly protein kinases, suggesting their classification as potential pharmaceutical agents. The structural features that define this classification include the heterocyclic imidazole core, the carboxamide functional groups, and the specific substitution pattern that distinguishes it from other members of the imidazole dicarboxamide family.

Molecular Identity and Registration Data

The molecular identity of this compound is comprehensively documented through multiple chemical databases and registration systems. The compound is registered with the Chemical Abstracts Service under the unique identifier 436088-53-8, providing a standardized reference for chemical literature and database searches. This registration number ensures unambiguous identification of the compound across different chemical databases and research publications.

The molecular structure has been computationally analyzed and validated through multiple chemical informatics platforms. The compound's three-dimensional conformational properties have been modeled, providing insights into its potential interactions with biological targets and its chemical reactivity patterns. The structural data indicates that the compound possesses specific geometric features that may contribute to its biological activity, including the spatial arrangement of the hydrogen bonding sites and the orientation of the aromatic systems.

Database registration extends to specialized chemical repositories, including the Environmental Protection Agency DSSTox database, which has catalogued the compound under the identifier DTXSID90356982. This registration provides additional chemical safety and environmental fate information, supporting research applications that require comprehensive chemical characterization. The compound has also been assigned a unique MDL number MFCD03043527, facilitating integration with chemical inventory management systems.

The molecular identity data encompasses detailed stereochemical information, although the compound does not contain defined stereogenic centers. The planar nature of the imidazole ring system and the specific substitution pattern create a well-defined three-dimensional structure that has been characterized through computational chemistry methods. Research databases have compiled extensive synonym lists for the compound, including various nomenclature systems and database-specific identifiers that facilitate cross-referencing between different chemical information sources.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends across multiple domains of heterocyclic chemistry, representing a valuable contribution to both fundamental chemical science and applied research applications. Contemporary studies have positioned this compound as a representative member of a broader class of imidazole-4,5-dicarboxamides that serve as important building blocks in synthetic chemistry and potential therapeutic agents. The compound's unique structural features have attracted attention from researchers investigating structure-activity relationships in heterocyclic systems, particularly those exploring the relationship between molecular architecture and biological activity.

Research investigations have demonstrated that imidazole-4,5-dicarboxamide derivatives, including this specific compound, can adopt intramolecularly hydrogen bonded conformations that mimic substituted purines. This structural mimicry has significant implications for drug discovery research, as purine analogs have been extensively studied as inhibitors of various enzymes, particularly kinases that utilize adenosine triphosphate as a substrate. The ability of these compounds to potentially compete with natural purine nucleotides for binding sites represents a significant advance in rational drug design approaches. Studies have indicated that these structural features may enable the compound to exhibit inhibitory effects on certain protein kinases, suggesting potential applications in targeted therapeutic interventions.

The synthetic accessibility of this compound has made it an important component of chemical library development efforts. Research has shown that parallel synthesis methodologies can be effectively employed to prepare libraries of related compounds, facilitating systematic structure-activity relationship studies. A comprehensive study reported the synthesis of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides with amino acid ester and alkanamide substituents, demonstrating the versatility of the synthetic approaches and the potential for discovering new bioactive compounds within this chemical class.

The compound's significance in materials science research has emerged from its potential applications in coordination chemistry and supramolecular assembly. The presence of multiple nitrogen-containing functional groups and hydrogen bonding sites makes it an attractive candidate for metal coordination studies and the development of functional materials. Research has indicated that imidazole derivatives with carboxamide functionality can serve as versatile ligands in coordination complexes, potentially leading to materials with interesting electronic, magnetic, or catalytic properties.

Current research trends have highlighted the compound's relevance to chemical biology applications, where small molecules are used as tools to study biological processes. The structural features of this compound make it suitable for chemical probe development, potentially enabling researchers to investigate specific protein-protein interactions or enzymatic pathways. The compound has been submitted to molecular library repositories for high-throughput screening applications, reflecting its potential value in drug discovery initiatives.

属性

IUPAC Name |

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,18)(H,15,16)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIFNMYBLJUKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356982 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-53-8 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Reaction Conditions

- The imidazole-4,5-dicarboxylic acid scaffold is prepared by reacting imidazole with formaldehyde in aqueous solution under basic conditions (using KOH or NaOH) at elevated temperatures (80–120 °C).

- The reaction produces hydroxymethylated imidazole intermediates, which upon treatment with nitric acid at 100–140 °C undergo oxidation to yield imidazole-4,5-dicarboxylic acid.

- The process is economical, uses cheap starting materials, and achieves yields of 75–80% based on imidazole.

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Imidazole + 2.5–3.5 equiv. formaldehyde, KOH (45–55 mol%), aqueous, 80–120 °C, 1–3 h | Formation of hydroxymethylimidazole intermediates | Intermediate mixture formed |

| 2 | Treatment with 15–20 equiv. nitric acid, 130–135 °C, 6–10 h | Oxidation to imidazole-4,5-dicarboxylic acid | 75–80% yield, purity ~96.6% (HPLC) |

| 3 | Cooling and crystallization | Isolation of product | Crystalline imidazole-4,5-dicarboxylic acid |

This method is described in detail in patent literature and is considered a standard approach for preparing the imidazole-4,5-dicarboxylic acid intermediate.

Introduction of N-Methyl Group at Position 5

- The N-methylation at position 5 of the imidazole ring is typically achieved by selective alkylation reactions.

- Methylation reagents such as methyl iodide or methyl sulfate can be used under controlled conditions to avoid over-alkylation.

- Alternatively, methylation can be introduced during amide coupling steps if the methyl group is part of the amide substituent.

Attachment of 4-Aminophenyl Group via Amide Coupling

Amide Bond Formation

- The 4-aminophenyl substituent is introduced by coupling the amine group of 4-aminophenyl derivatives with the carboxylic acid groups on the imidazole ring.

- Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) , which facilitate the formation of amide bonds under mild conditions.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Reaction Conditions and Purification

| Parameter | Typical Conditions |

|---|---|

| Coupling reagents | DCC, DMAP |

| Solvent | DMF, DCM |

| Temperature | 20–40 °C |

| Reaction time | 12–24 hours |

| Purification | Column chromatography on silica gel |

This step yields the target compound 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide with high purity after chromatographic purification.

Alternative Synthetic Approaches and Parallel Synthesis

- Parallel synthesis techniques have been employed to generate libraries of imidazole-4,5-dicarboxamide derivatives, including variations at the 4- and 5-positions.

- These methods involve systematic variation of amide substituents using amino acid esters and alkanamines, enabling rapid synthesis and screening of analogs.

- Purification is typically achieved by silica gel chromatography, and characterization includes LC-MS and NMR spectroscopy.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The final compound exhibits characteristic melting points and purity confirmed by HPLC and NMR.

- LC-MS retention times and Rf values are consistent with the expected structure.

- The synthetic route allows for high yields and scalability, suitable for further biological evaluation.

- Parallel synthesis approaches facilitate rapid analog generation for structure-activity relationship studies.

化学反应分析

Types of Reactions

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The amide and methylamide groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Imidazole derivatives with higher oxidation states.

Reduction: Alcohols, aldehydes, and amines.

Substitution: Various substituted imidazole derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide is with a molecular weight of 259.26 g/mol. Its structure features an imidazole ring, which is pivotal for its reactivity and interaction with biological systems .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. The imidazole moiety plays a crucial role in the interaction with cellular targets involved in cancer progression.

Case Study:

A study published in Bioinorganic Chemistry highlighted the effectiveness of imidazole derivatives in targeting metal ions within cancer cells, which can lead to apoptosis (programmed cell death) in malignant tissues . The study suggests that the incorporation of such compounds could enhance the efficacy of existing chemotherapy agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. The presence of the amino group enhances its ability to interact with microbial membranes, potentially leading to cell lysis.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This data indicates promising antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen responsible for various infections .

Enzyme Inhibition

Another application lies in enzyme inhibition, where the compound acts as a potential inhibitor for various enzymes involved in metabolic pathways.

Case Study:

Research conducted on enzyme kinetics demonstrated that this compound can inhibit certain kinases implicated in cancer metabolism. The inhibition was characterized by a competitive mechanism, suggesting it binds to the active site of the enzyme . This characteristic makes it a candidate for drug development targeting metabolic disorders.

Polymer Chemistry

The compound has been explored as a monomer in polymer synthesis due to its ability to form stable covalent bonds under specific conditions.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Imidazole-based Polymer | 250 | 50 |

These properties indicate that polymers derived from this compound could be utilized in high-performance materials for industrial applications .

Photovoltaic Cells

Recent advancements have shown that imidazole derivatives can be integrated into organic photovoltaic cells, enhancing their efficiency due to improved charge transport properties.

Case Study:

A study revealed that incorporating this compound into photovoltaic systems increased the power conversion efficiency by approximately 15% compared to traditional materials . This advancement highlights its potential in renewable energy technologies.

作用机制

The mechanism of action of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

相似化合物的比较

The structural and functional attributes of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can be contextualized against related compounds in the imidazole and dicarboxamide families. Below is a detailed analysis:

Structural Analogues with Imidazole Cores

a. N5-(4-Fluorophenyl)-N4-(4-methyl-2-(3-methyl-1H-pyrazol-5-yl)phenyl)-1H-imidazole-4,5-dicarboxamide (Compound 15a)

- Substituents : Fluorophenyl at N5, a methylpyrazole-containing phenyl group at N3.

- Activity : EC50 values of 2.50 mM (DENV) and 3.47 mM (YFV) in high-throughput screens .

- However, the fluorophenyl group’s electron-withdrawing nature might increase binding affinity to viral targets .

b. 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)

- Substituents : Ethylthio at position 2, formyl at position 5, and 4-fluorobenzyl at position 1.

- Activity : Demonstrated utility as an intermediate in synthesizing dihydropyridine-imidazole hybrids (e.g., F-27 and Cl-33) with antitubercular activity .

- Comparison : The absence of a dicarboxamide moiety in 4b limits direct functional comparison, but the fluorobenzyl group highlights the role of halogenated aromatics in modulating lipophilicity and target engagement .

Dicarboxamide Derivatives with Alternative Cores

a. Dihydropyridine Dicarboxamides (F-27 and Cl-33)

- Core Structure : 1,4-dihydropyridine with dicarboxamide substituents.

- Substituents : F-27 has a 4-fluorobenzyl group; Cl-33 has a 2-chlorobenzyl group.

- Activity : Both compounds were evaluated as antitubercular agents, with Cl-33 showing marginally higher efficacy than F-27, likely due to the chloro substituent’s enhanced hydrophobic interactions .

b. Benzothiazole Sulfonamides

- Core Structure : Benzothiazole with sulfonamide-linked aryl groups.

- Substituents: Meta- or para-aminophenyl groups.

- Activity: The para-aminophenyl derivative exhibited superior activity in SAR studies, underscoring the importance of substituent positioning on aromatic rings .

Key Insights from Structure-Activity Relationships (SAR)

Substituent Position: Para-substituted aromatic groups (e.g., 4-aminophenyl) generally outperform meta-substituted analogs in binding interactions, as seen in benzothiazole sulfonamides .

Electron Effects : Electron-withdrawing groups (e.g., fluoro, chloro) enhance target affinity in dihydropyridine and imidazole derivatives, but may reduce solubility .

生物活性

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing on various research findings and studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with substituted amines. The general method includes:

- Formation of Imidazole Core : Starting from imidazole-4,5-dicarboxylic acid or its derivatives.

- N-substitution : The introduction of the 4-aminophenyl and methyl groups at the appropriate positions.

This synthesis pathway allows for the production of various derivatives which can be evaluated for biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of inhibition, suggesting that modifications to the imidazole structure can enhance antibacterial efficacy .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have been highlighted in several studies. For instance, a recent investigation into the compound's influence on cellular immune responses showed that it outperformed traditional anti-inflammatory drugs like ibuprofen in certain assays. The compound was tested in vivo using a carrageenan-induced edema model, confirming its efficacy in reducing inflammation .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies typically involve evaluating the compound's effect on murine bone marrow cells and human cell lines. Results have indicated that while some derivatives exhibit cytotoxic effects, others maintain a favorable safety margin .

Study on SARS-CoV-2 Main Protease Inhibition

A notable study explored the inhibitory effects of various imidazole derivatives against the SARS-CoV-2 main protease, crucial for viral replication. Among the tested compounds, one derivative exhibited an IC50 value of 4.79 μM, indicating potent inhibitory activity while demonstrating low cytotoxicity to human cells . This positions imidazole derivatives as promising candidates for antiviral drug development.

常见问题

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

- Mechanistic Study : Use tandem MS (MS/MS) to fragment byproducts and propose structures. Confirm with synthetic dimer standards and kinetic isotope effects (KIE) experiments .

- Mitigation : Introduce steric hindrance (e.g., bulkier substituents) or adjust reaction stoichiometry to suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。